molecular formula C15H12ClN3 B8771019 2-Chloro-N-(4-methylphenyl)quinazolin-4-amine CAS No. 827030-39-7

2-Chloro-N-(4-methylphenyl)quinazolin-4-amine

Cat. No. B8771019
M. Wt: 269.73 g/mol
InChI Key: VSNYBCAGINZHGY-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylphenyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C15H12ClN3 and its molecular weight is 269.73 g/mol. The purity is usually 95%.
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properties

CAS RN

827030-39-7

Product Name

2-Chloro-N-(4-methylphenyl)quinazolin-4-amine

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C15H12ClN3/c1-10-6-8-11(9-7-10)17-14-12-4-2-3-5-13(12)18-15(16)19-14/h2-9H,1H3,(H,17,18,19)

InChI Key

VSNYBCAGINZHGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,4-dichloroquinazoline (5.8 g, 0.029 mol), p-tolyamine (3.5 g, 0.032 mol), and potassium acetate (3.72 g, 0.038 mol) in THF/water (66 ml/30 ml) was stirred at room temperature for 16 h. Water (66 ml) was added to the mixture, and a precipitate was formed. The precipitate was washed with water, filtered, and dried under high vacuum to afford (2-chloro-quinazolin-4-yl)-p-tolyl-amine (5.65 g, 0.021 mol, 70%). m.p.: 198-199° C.; 1H NMR (300 MHz, DMSO-d6) δ 2.27 (s, 3H), 7.21 (d, J=7.8 Hz, 2H), 7.50 (d, J=7.2 Hz, 3H), 7.83 (t, J=8.5 Hz, 2H), 8.50 (t, J=8.0 Hz, 1H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared from 2,4-dichloroquinazoline (50 mg, 0.251 mmol) and 4-methylaniline (32 mg, 0.30 mmol) by a procedure similar to example 1b and was isolated as white powder (15 mg, 30%). 1H NMR (CDCl3): 7.97-7.89 (m, 3H), 7.71 (d, J=6.6 Hz, 2H), 7.64 (ddd, J=8.4, 6.6 and 2.1 Hz, 1H), 7.33 (d, J=6.6 Hz, 2H), 2.47 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Yield
30%

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